molecular formula C12H16N2O2S B2419752 2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide CAS No. 888413-14-7

2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide

Cat. No. B2419752
CAS RN: 888413-14-7
M. Wt: 252.33
InChI Key: QOPUTUZZAFIRJE-UHFFFAOYSA-N
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Description

“2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide” is a chemical compound . It has a molecular formula of C12H16N2O2S and a molecular weight of 252.33 .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes “2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide”, has been a topic of interest in recent years . Thiophene-based analogs have been recognized as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of “2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide” consists of a cyclohexyl group attached to a thiophene carboxamide via a methylene bridge . The exact structure can be obtained from databases like ChEBI .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • 2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide is involved in significant hydrogen bonding interactions, which are critical for its structural formation. The cyclohexene rings in such compounds typically adopt sofa conformations, and the hydrogen bonds form infinite chains of molecules, as seen in related enaminones (Kubicki, Bassyouni, & Codding, 2000).

Catalytic Applications

  • This compound plays a role in homogeneous catalytic processes, such as aminocarbonylation reactions involving amino acid methyl esters. These reactions are significant in synthesizing 2-oxo-carboxamide type derivatives, crucial in organic synthesis and pharmaceutical research (Müller et al., 2005).

Formation of Enaminones and Indazole Derivatives

  • In the synthesis of functionalized enaminones and indazole derivatives, 2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide derivatives are key intermediates. These substances are obtained through reactions with carbon disulfide, dimethyl sulfate, or isothiocyanates, leading to compounds with potential pharmaceutical applications (Ashry, Awad, & Bdeewy, 2019).

Anticonvulsant and Biological Activities

  • Some derivatives of this compound, specifically enaminones, have been evaluated for their anticonvulsant properties. These compounds provide insights into the structure-activity correlation, which is crucial for developing new pharmaceutical agents (Scott et al., 1993).

Antimicrobial Applications

  • Derivatives of 2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide have been synthesized and evaluated for their antimicrobial properties. This research highlights the compound's potential as a basis for developing new antibiotic agents (Singh, 2011).

Future Directions

The future directions for “2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in thiophene derivatives, it is likely that research in this area will continue .

properties

IUPAC Name

2-(cyclohexanecarbonylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c13-10(15)9-6-7-17-12(9)14-11(16)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPUTUZZAFIRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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